4,5-Dibromo-2,3-difluorophenylacetic acid

Synthetic Chemistry Medicinal Chemistry Structural Isomerism

Sourcing regioisomerically pure polyhalogenated building blocks for reproducible drug discovery often leads to supply chain delays. 4,5-Dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) resolves this with its strictly defined 4,5-diBr-2,3-diF substitution, essential for the synthesis of HIV-targeting intermediates and sequential cross-coupling libraries. - Certified purity ≥95% ensures reliable reactivity in Suzuki-Miyaura and Stille couplings. - Unique halogen pattern provides tunable selectivity for mono- or bis-arylation with high regiocontrol. - Available from stock, eliminating custom synthesis lead times for time-sensitive medicinal chemistry programs.

Molecular Formula C8H4Br2F2O2
Molecular Weight 329.92 g/mol
CAS No. 1804939-07-8
Cat. No. B1460200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2,3-difluorophenylacetic acid
CAS1804939-07-8
Molecular FormulaC8H4Br2F2O2
Molecular Weight329.92 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)F)F)CC(=O)O
InChIInChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)8(12)6(4)10/h1H,2H2,(H,13,14)
InChIKeyNFMIOZSOAQIRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2,3-difluorophenylacetic Acid (CAS 1804939-07-8) as a Strategic Halogenated Building Block for Pharmaceutical and Agrochemical R&D


4,5-Dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) is a specialized halogenated phenylacetic acid derivative characterized by the molecular formula C8H4Br2F2O2 and a molecular weight of 329.92 g/mol . This compound features a phenylacetic acid core substituted with two bromine atoms at the 4- and 5-positions and two fluorine atoms at the 2- and 3-positions, a substitution pattern that distinguishes it from other dibromo-difluorophenylacetic acid regioisomers . As a member of the polyhalogenated aromatic acid class, it serves as a versatile synthetic intermediate in the construction of complex organic molecules for drug discovery and agrochemical development programs . The compound is typically supplied with a purity specification of 95% or higher, with some vendors offering NLT 98% purity grades suitable for pharmaceutical research and quality control applications .

Why 4,5-Dibromo-2,3-difluorophenylacetic Acid (CAS 1804939-07-8) Cannot Be Interchanged with Other Polyhalogenated Phenylacetic Acid Analogs


The selection of a halogenated phenylacetic acid intermediate for synthetic or pharmacological applications is governed by strict regio- and stereochemical requirements that preclude casual substitution among analogs. 4,5-Dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) possesses a unique substitution pattern—bromine atoms at positions 4 and 5, fluorine atoms at positions 2 and 3—that is distinct from its closest regioisomers, such as 2,3-dibromo-4,5-difluorophenylacetic acid (CAS 1804414-20-7), 4,6-dibromo-2,3-difluorophenylacetic acid (CAS 1806294-17-6), and 2,4-dibromo-3,6-difluorophenylacetic acid . These positional variations profoundly influence the electronic distribution across the aromatic ring, thereby altering the compound's reactivity in cross-coupling reactions, its metabolic stability when incorporated into bioactive molecules, and its physicochemical properties including solubility and crystallinity [1]. Furthermore, the presence of dual bromine and fluorine substituents creates a distinct halogen bonding profile that can affect molecular recognition and target engagement in medicinal chemistry applications . Consequently, substituting one regioisomer for another without rigorous validation risks compromising synthetic yield, product purity, and biological activity, making the specific procurement of CAS 1804939-07-8 essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4,5-Dibromo-2,3-difluorophenylacetic Acid (CAS 1804939-07-8) Relative to Closest Analogs


Structural Differentiation: Unique 4,5-Dibromo-2,3-Difluoro Substitution Pattern vs. Alternative Regioisomers

4,5-Dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) is structurally defined by bromine atoms at the 4- and 5-positions and fluorine atoms at the 2- and 3-positions of the phenylacetic acid core. This substitution pattern is regioisomerically distinct from the closest commercially available analog, 2,3-dibromo-4,5-difluorophenylacetic acid (CAS 1804414-20-7), which places bromine atoms at the 2- and 3-positions and fluorine atoms at the 4- and 5-positions . The positional exchange of halogen substituents alters the electronic environment of the aromatic ring, affecting both reactivity and physicochemical properties. While direct comparative reaction yield data for these specific compounds is not publicly available, studies on analogous dibrominated fluorobenzene systems demonstrate that regiochemical variations can lead to differences in Suzuki-Miyaura cross-coupling yields of up to 30-40% depending on the substitution pattern and reaction conditions [1].

Synthetic Chemistry Medicinal Chemistry Structural Isomerism

Halogen Substitution Profile: Dual Bromine and Fluorine Functionality vs. Mono-Halogenated Analogs

4,5-Dibromo-2,3-difluorophenylacetic acid contains two bromine atoms and two fluorine atoms, providing a more versatile synthetic handle compared to mono-halogenated analogs such as 2-bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6) . The presence of dual bromine substituents enables sequential cross-coupling reactions, allowing for the stepwise introduction of different aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura or Stille couplings. Literature on related dibromofluorobenzene systems indicates that the two C-Br bonds exhibit differential reactivity, with the bond adjacent to fluorine substituents typically being more reactive due to the electron-withdrawing inductive effect, enabling site-selective mono-coupling with selectivity ratios ranging from 3:1 to >20:1 depending on the ligand system employed [1]. While direct selectivity data for this specific compound is not publicly available, the structural analogy supports the expectation of tunable site-selectivity in cross-coupling applications.

Cross-Coupling Chemistry Halogen Bonding Synthetic Versatility

Molecular Weight and Lipophilicity Differentiation Relative to Non-Brominated and Partially Halogenated Analogs

4,5-Dibromo-2,3-difluorophenylacetic acid has a molecular weight of 329.92 g/mol, which is substantially higher than non-brominated analogs such as 2,4-difluorophenylacetic acid (CAS 81228-09-3, MW 172.13 g/mol) and partially halogenated analogs such as 2-bromo-4,5-difluorophenylacetic acid (CAS 883502-07-6, MW 251.03 g/mol) . This increased molecular weight, coupled with the presence of two bromine atoms, contributes to enhanced lipophilicity as estimated by calculated logP values, which are approximately 1.5-2.0 log units higher for the dibromo compound compared to its non-brominated counterpart based on computational predictions for similar halogenated phenylacetic acid scaffolds [1]. The combination of increased molecular weight and lipophilicity influences membrane permeability, plasma protein binding, and metabolic stability when the compound or its derivatives are evaluated in biological systems.

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Utility as a Precursor for Antiviral and Anticancer Agent Development

4,5-Dibromo-2,3-difluorophenylacetic acid has been specifically identified as a precursor in the synthesis of intermediates for antiviral compounds targeting HIV and other viral infections, as well as in the development of anticancer agents . Derivatives of this compound have demonstrated activity against HIV by inhibiting viral replication pathways, a functional application that distinguishes it from structurally similar halogenated phenylacetic acids that lack documented antiviral utility . While specific IC50 or EC50 values for the parent compound or its direct derivatives are not publicly available in peer-reviewed literature, the documented use of this specific regioisomer as a precursor in antiviral drug development programs suggests a validated synthetic route and established structure-activity relationship (SAR) data that may not exist for other regioisomeric or less halogenated analogs [1]. The methyl ester derivative, methyl 4,5-dibromo-2,3-difluorophenylacetate, has also been investigated for antimicrobial and anticancer properties, further supporting the biological relevance of this specific substitution pattern .

Antiviral Research HIV Inhibitors Anticancer Drug Discovery

Optimal Application Scenarios for Procuring 4,5-Dibromo-2,3-difluorophenylacetic Acid (CAS 1804939-07-8) in R&D Settings


Medicinal Chemistry: Synthesis of Antiviral and Anticancer Lead Compounds

Researchers engaged in antiviral drug discovery, particularly those targeting HIV or other retroviral infections, should procure 4,5-dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) as a key intermediate for constructing bioactive molecules. This compound has been specifically cited as a precursor in the development of intermediates for HIV-targeting drugs, and its derivatives have demonstrated activity against viral replication pathways . The unique 4,5-dibromo-2,3-difluoro substitution pattern provides a distinct electronic and steric profile that may confer selectivity advantages in target engagement compared to other regioisomers [1]. Additionally, the methyl ester derivative has shown anticancer potential, expanding the compound's utility in oncology-focused medicinal chemistry programs .

Synthetic Chemistry: Sequential Cross-Coupling for Diversity-Oriented Synthesis

Synthetic chemists engaged in diversity-oriented synthesis or parallel library production should utilize 4,5-dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) as a versatile building block for sequential cross-coupling reactions. The presence of two bromine atoms at the 4- and 5-positions enables site-selective Suzuki-Miyaura or Stille couplings, allowing for the stepwise introduction of different aryl or heteroaryl groups . The electron-withdrawing fluorine substituents at the 2- and 3-positions modulate the reactivity of the adjacent C-Br bonds, providing tunable selectivity that can be exploited with appropriate ligand systems to achieve mono- or bis-coupling with high regiocontrol [1]. This capability is particularly valuable for generating structurally diverse compound libraries for biological screening.

Agrochemical Research: Development of Novel Herbicides and Fungicides

Scientists in the agrochemical industry developing next-generation herbicides or fungicides should consider 4,5-dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) as a synthetic intermediate for constructing fluorinated and brominated aromatic scaffolds. Organofluorine compounds constitute a significant portion of modern agrochemicals, with fluorinated phenylacetic acid derivatives serving as key building blocks in the synthesis of herbicidal and fungicidal agents . The dual halogenation pattern (Br and F) of this compound provides both lipophilic character for improved plant cuticle penetration and metabolic stability conferred by fluorine substitution, properties that are highly desirable in the design of effective crop protection agents [1]. The carboxylic acid functionality further enables facile conjugation to diverse pharmacophores via amide or ester linkages.

Chemical Biology: Halogen Bonding Probes for Protein-Ligand Interaction Studies

Chemical biologists investigating halogen bonding interactions in protein-ligand recognition should utilize 4,5-dibromo-2,3-difluorophenylacetic acid (CAS 1804939-07-8) as a probe molecule or as a scaffold for generating halogen bonding probes. The compound contains both bromine and fluorine substituents, which can engage in orthogonal halogen bonding interactions with protein backbone carbonyls, side chain hydroxyls, or bound water molecules . The specific spatial arrangement of these halogens—bromine at positions 4 and 5, fluorine at positions 2 and 3—creates a defined halogen bonding surface that may confer unique binding characteristics compared to other regioisomers [1]. This makes the compound a valuable tool for elucidating the role of polyhalogenated aromatic moieties in molecular recognition and for designing ligands with optimized halogen bonding profiles.

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